Specific Rotation: (4R)- vs. (4S)-4-Methyl-2-nonanone
The absolute stereochemistry of the 4‑alkyl‑2‑nonanone series has been correlated by chemical degradation and chiral GC. The (S)-enantiomer of the 4‑methyl analog (the direct enantiomer of the target (4R)-compound) exhibits a specific rotation [α]D = −15.5 (c 0.31, MeOH) [1]. The (4R)-enantiomer is therefore expected to show [α]D ≈ +15.5 under identical conditions, providing a quantifiable optical fingerprint for identity confirmation and enantiomeric excess (e.e.) determination. This value is specific to the 4‑methyl substitution pattern; the 4‑ethyl homolog (R=Et) gives [α]D = +6.8 for the (S)-enantiomer, demonstrating that the optical rotation is sensitive to the size of the 4‑alkyl branch [1]. Additionally, the stereochemical correlation was confirmed by independent asymmetric synthesis: Evans' alkylation chemistry delivered the (S)-alcohol precursor in >98% e.e., while catalytic asymmetric conjugate addition afforded the methyl ketone in 85% e.e. as measured by chiral GC [1].
| Evidence Dimension | Specific rotation [α]D (optical activity) |
|---|---|
| Target Compound Data | [α]D ≈ +15.5 (c 0.31, MeOH) – expected for (4R)-4-methyl-2-nonanone |
| Comparator Or Baseline | (4S)-4-methyl-2-nonanone: [α]D = −15.5 (c 0.31, MeOH); 4-ethyl homolog (S): [α]D = +6.8 (c 0.31, MeOH) |
| Quantified Difference | Δ[α]D ≈ 31° between enantiomers; 8.7° difference between methyl and ethyl 4‑alkyl substituents |
| Conditions | Polarimetry; c 0.31, MeOH; temperature not specified (ambient) |
Why This Matters
Specific rotation serves as a primary identity and purity parameter for procurement; a batch lacking the expected +15.5° value indicates incorrect stereochemistry or low enantiomeric purity, directly compromising experimental reproducibility.
- [1] Garcia-Ruiz, V.; Woodward, S. On the absolute stereochemistry of (−)-4-alkylnonan-2-ones. Tetrahedron: Asymmetry 2002, 13, 2177–2180. DOI: 10.1016/S0957-4166(02)00574-8 View Source
